

Lsd1-IN-31: A Comprehensive Technical Guide on Target Specificity and Selectivity

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Compound of Interest

Compound Name: Lsd1-IN-31

Cat. No.: B15584282

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Disclaimer: Extensive searches for a specific compound designated "**Lsd1-IN-31**" in publicly available scientific literature and patent databases did not yield any specific information. It is possible that this is an internal research compound name that has not been disclosed or a placeholder. This guide has been constructed based on a comprehensive review of well-characterized LSD1 inhibitors to provide a representative and in-depth technical overview of the target specificity and selectivity profile of a potent and selective LSD1 inhibitor, referred to herein as a representative compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the target engagement, specificity, and selectivity of a representative Lysine-Specific Demethylase 1 (LSD1) inhibitor. The document includes quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a thorough understanding of its biochemical and cellular profile.

Biochemical Profile: Potency and Selectivity

The primary target of the representative inhibitor is the flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 (also known as KDM1A), a key enzyme in chromatin

modification.[1] The inhibitor demonstrates potent and reversible inhibition of LSD1's demethylase activity.

Table 1: In Vitro Inhibitory Activity against LSD1

Target	Assay Type	IC50 (nM)	Ki (nM)	Mode of Inhibition
Human LSD1	HTRF Assay	15	8	Reversible, Non-competitive
Human LSD1	Peroxidase-Coupled Assay	25	-	Reversible

The selectivity of the inhibitor was assessed against other FAD-dependent enzymes, including the closely related homolog LSD2 (KDM1B) and monoamine oxidases A and B (MAO-A and MAO-B). The representative compound exhibits high selectivity for LSD1.

Table 2: Selectivity Profile against Related Amine Oxidases

Target	Assay Type	IC50 (μM)	Selectivity Fold (vs. LSD1 HTRF IC50)
Human LSD2	HTRF Assay	> 100	> 6667
Human MAO-A	Amplex Red Assay	> 200	> 13333
Human MAO-B	Amplex Red Assay	> 200	> 13333

Cellular Profile: Target Engagement and Anti-proliferative Activity

The cellular activity of the representative inhibitor was evaluated to confirm target engagement in a cellular context and to assess its functional consequences.

Table 3: Cellular Activity and Target Engagement

Cell Line	Assay Type	Endpoint	IC50 (μM)
MV4-11 (AML)	Cell Viability (CellTiter-Glo)	Proliferation	0.5
Kasumi-1 (AML)	Cell Viability (CellTiter-Glo)	Proliferation	0.8
NCI-H526 (SCLC)	Cell Viability (CellTiter-Glo)	Proliferation	1.2
HEK293T	Cellular Thermal Shift Assay (CETSA)	Target Engagement	-

Experimental Protocols

LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

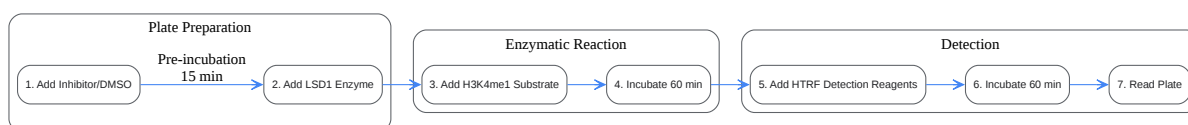
This biochemical assay measures the demethylase activity of LSD1 by detecting the removal of a methyl group from a biotinylated histone H3 peptide substrate.

Materials:

- Recombinant human LSD1 enzyme
- Biotinylated H3K4me1 peptide substrate
- SA-XL665 (Streptavidin-XL665)
- Anti-H3K4me0-Eu(K) (Europium cryptate-labeled antibody specific for the unmethylated product)
- Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
- 384-well low volume white plates

Protocol:

- Prepare serial dilutions of the inhibitor in DMSO.
- Add 2 μ L of the inhibitor solution or DMSO (control) to the assay plate.
- Add 4 μ L of LSD1 enzyme solution (final concentration 1 nM) to each well.
- Incubate for 15 minutes at room temperature.
- Add 4 μ L of H3K4me1 peptide substrate solution (final concentration 200 nM).
- Incubate for 60 minutes at room temperature.
- Add 5 μ L of the detection mixture containing SA-XL665 and Anti-H3K4me0-Eu(K).
- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the HTRF ratio ($665 \text{ nm} / 620 \text{ nm} * 10,000$) and determine IC50 values from dose-response curves.



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Fig. 1: HTRF Assay Workflow

LSD1 Peroxidase-Coupled Assay

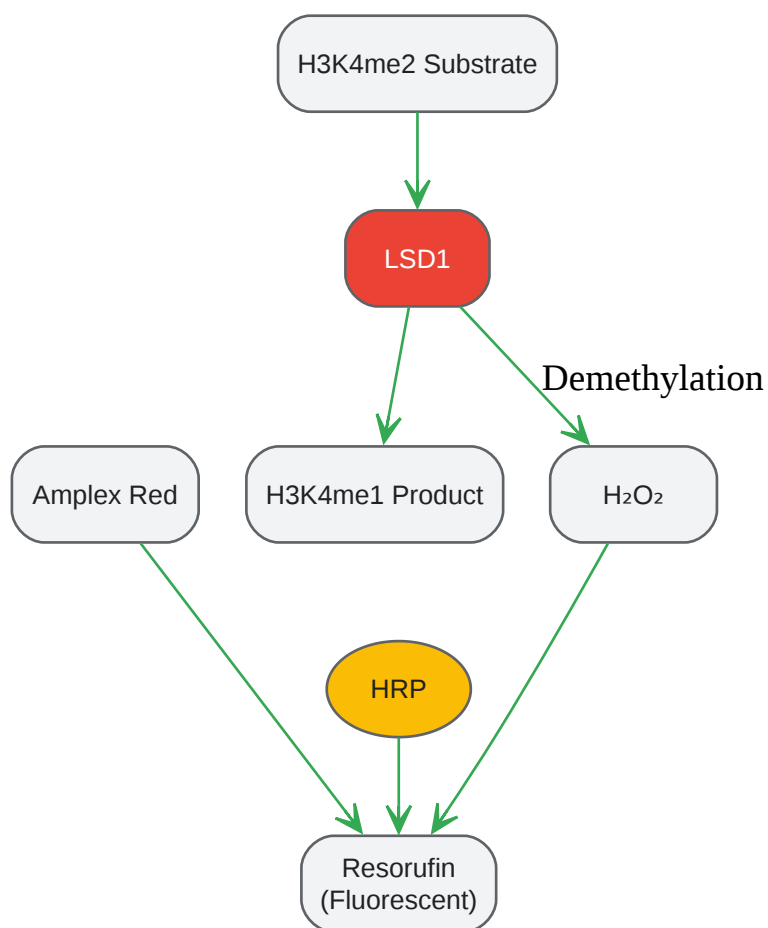
This assay measures the hydrogen peroxide (H_2O_2) produced as a byproduct of the LSD1 demethylation reaction.

Materials:

- Recombinant human LSD1 enzyme
- H3K4me2 peptide substrate
- Horseradish Peroxidase (HRP)
- Amplex Red reagent
- Assay Buffer: 50 mM Tris-HCl pH 7.5
- 96-well black, clear bottom plates

Protocol:

- Prepare serial dilutions of the inhibitor in DMSO.
- To each well, add 50 μ L of a reaction mixture containing LSD1 enzyme (50 nM), HRP (1 U/mL), and Amplex Red (50 μ M) in assay buffer.
- Add 1 μ L of the inhibitor solution or DMSO.
- Pre-incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 50 μ L of the H3K4me2 peptide substrate (10 μ M).
- Measure the fluorescence intensity (excitation 530-560 nm, emission 590 nm) every minute for 30 minutes in a kinetic plate reader.
- Determine the reaction rate (slope of the linear portion of the curve).
- Calculate the percent inhibition relative to the DMSO control and determine IC₅₀ values.



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Fig. 2: Peroxidase-Coupled Assay Principle

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

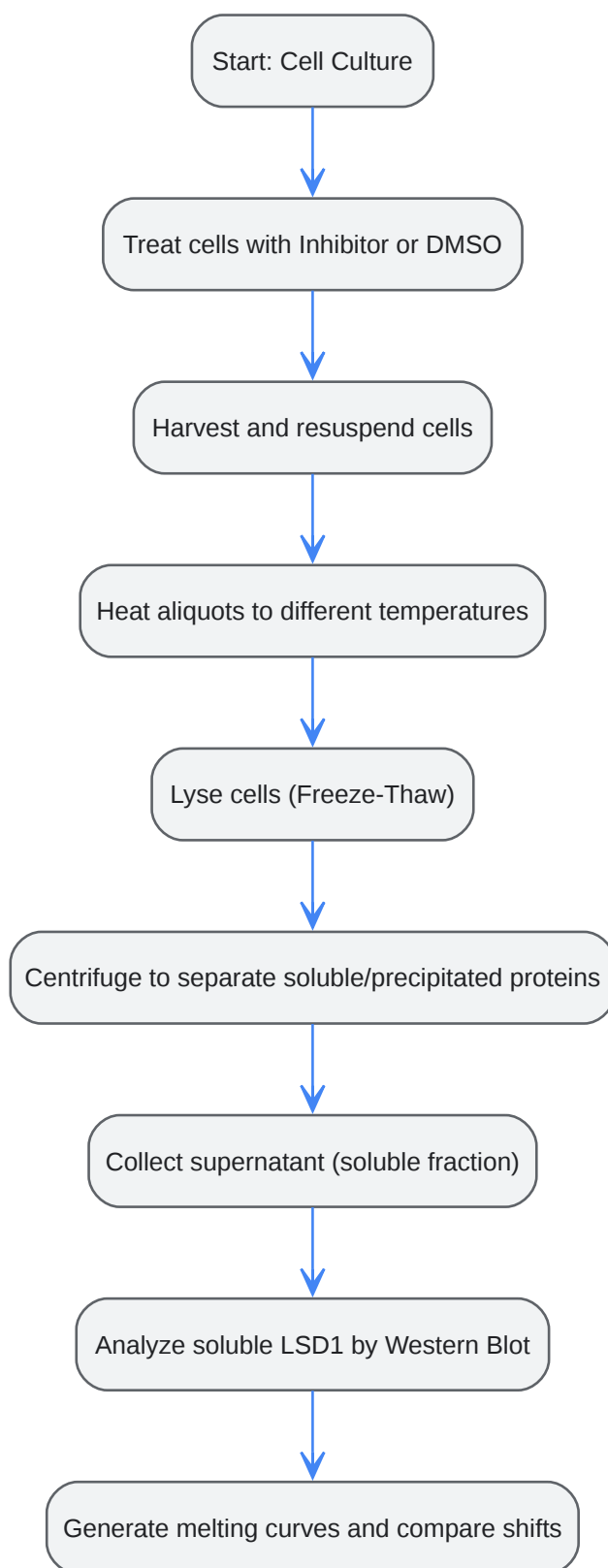
Materials:

- Cell line of interest (e.g., MV4-11)
- Complete cell culture medium
- PBS (Phosphate-Buffered Saline)
- Lysis Buffer with protease inhibitors

- Antibodies for Western Blotting (anti-LSD1, anti-GAPDH)

Protocol:

- Culture cells to 80-90% confluency.
- Treat cells with the inhibitor or DMSO (vehicle control) for 2 hours.
- Harvest, wash, and resuspend cells in PBS.
- Aliquot cell suspensions into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by three freeze-thaw cycles.
- Centrifuge at 20,000 x g for 20 minutes at 4°C to separate soluble and precipitated proteins.
- Collect the supernatant (soluble fraction).
- Analyze the amount of soluble LSD1 at each temperature by Western Blotting.
- A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.

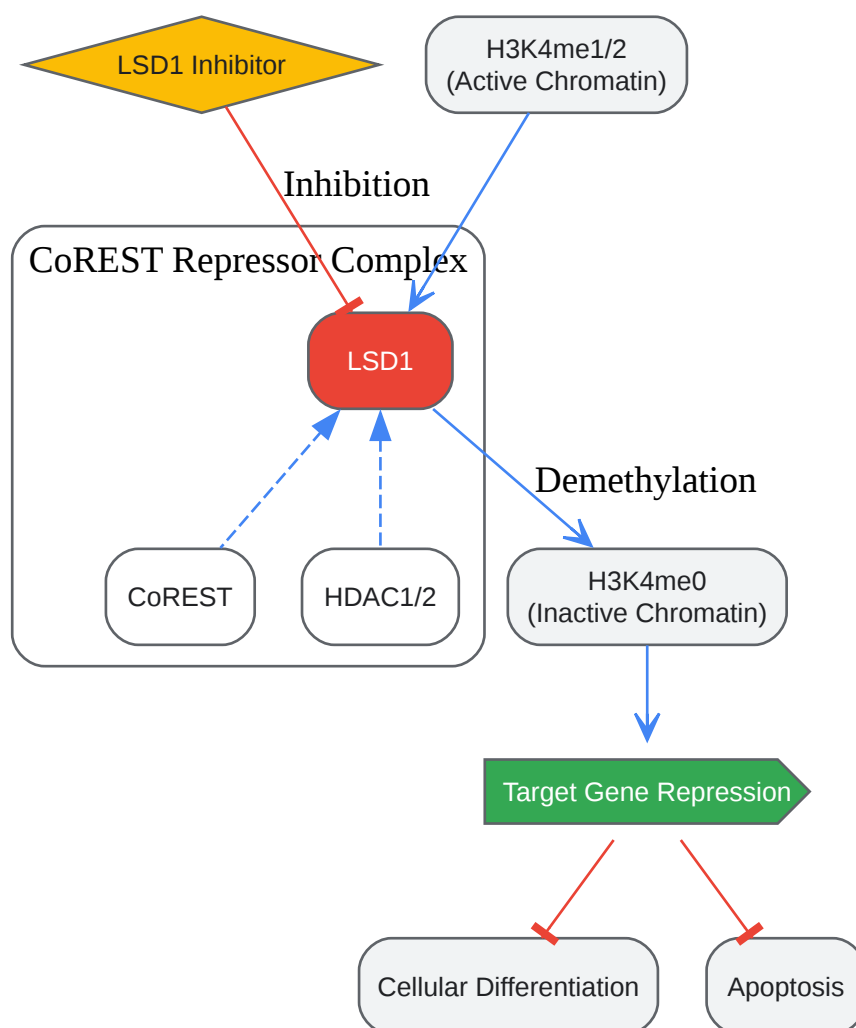


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Fig. 3: CETSA Experimental Workflow

Signaling Pathway Context

LSD1 functions within larger protein complexes, most notably the CoREST complex, to regulate gene expression.[2] By demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), LSD1 typically leads to transcriptional repression of target genes.[3] Inhibition of LSD1 is expected to reverse this repression, leading to the re-expression of tumor suppressor genes and the induction of differentiation programs in cancer cells.



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Fig. 4: LSD1 Signaling and Point of Inhibition

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References

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